2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for synthetic and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
Industrial production of this compound may involve scale-up reactions and late-stage functionalization of triazolopyrimidine derivatives. The use of microwave irradiation in industrial settings can enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions include halogenated derivatives, reduced forms of the compound, and oxidized products.
Scientific Research Applications
2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and cell cycle arrest, making it a promising anticancer agent.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo ring structure but differ in their biological activities and applications.
Quinazolin-4(3H)-one derivatives: These compounds also exhibit antimicrobial and antifungal activities.
Triazolo[4,3-a]pyrazine derivatives: Known for their antibacterial properties.
Uniqueness
2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific structural features and its ability to inhibit multiple signaling pathways, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
2-ethyl-7-propan-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H18N4/c1-4-9-12-10-11-6-5-8(7(2)3)14(10)13-9/h7-8H,4-6H2,1-3H3,(H,11,12,13) |
InChI Key |
PJVZFMOOIKFFFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(CCNC2=N1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.